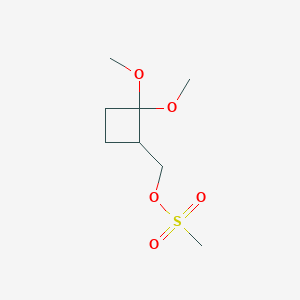

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate

Description

Properties

IUPAC Name |

(2,2-dimethoxycyclobutyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S/c1-11-8(12-2)5-4-7(8)6-13-14(3,9)10/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBDQGAHSPQSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1COS(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxycyclobutyl)methyl methanesulfonate typically involves the reaction of (2,2-Dimethoxycyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium iodide yields (2,2-Dimethoxycyclobutyl)methyl iodide.

Hydrolysis: The primary products are (2,2-Dimethoxycyclobutyl)methanol and methanesulfonic acid.

Scientific Research Applications

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving methanesulfonate esters.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethoxycyclobutyl)methyl methanesulfonate involves the cleavage of the methanesulfonate ester bond. This cleavage can be catalyzed by nucleophiles or hydrolytic enzymes, leading to the release of (2,2-Dimethoxycyclobutyl)methanol and methanesulfonic acid. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Properties of (2,2-Dimethoxycyclobutyl)methyl Methanesulfonate and Analogues

Reaction Pathways and Mechanistic Insights

- Target Compound : Solvolysis of this compound in aqueous acetone proceeds via assisted ionization , forming a carbocation intermediate that undergoes ring contraction to yield methyl cyclopropanecarboxylate. This contrasts with its brominated analogue (1-bromo-2,2-dimethoxycyclobutane), which produces the same product through a concerted pyrolytic mechanism .

- Dioxolane Analogue : The (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate features a five-membered dioxolane ring, which is less strained than cyclobutane. This structural difference likely reduces its propensity for ring contraction, favoring alternative pathways such as direct substitution .

- Difluorocyclobutyl Derivative : The electron-withdrawing fluorine atoms in (2,2-Difluorocyclobutyl)methanesulfonyl chloride enhance the electrophilicity of the sulfonyl chloride group, making it highly reactive toward nucleophiles (e.g., amines in sulfonamide synthesis) .

- Tosylate Esters : Tosylates (e.g., p-toluenesulfonates) exhibit faster substitution rates compared to methanesulfonates due to the stabilization of the leaving group by the aromatic ring’s resonance effects .

Biological Activity

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with two methoxy groups and a methanesulfonate moiety. Its unique structure may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.

- Cell Signaling Modulation : It may alter cell signaling pathways by interacting with membrane receptors.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, methyl methanesulfonate (MMS), a related compound, has been shown to induce DNA damage leading to apoptosis in cancer cells. Research indicates that MMS can induce gene mutations and chromosomal aberrations in mammalian cells, which may be relevant for understanding the potential cytotoxic effects of this compound .

Antimicrobial Properties

Research has also explored the antimicrobial potential of related sulfonates. Methyl methanesulfonate has demonstrated activity against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial DNA synthesis .

Data Table: Biological Activity Summary

Case Studies

- DNA Damage Induction : A study demonstrated that MMS induced significant DNA strand breaks in human lymphocytes. This suggests that this compound could similarly affect DNA integrity in various cell types .

- Antitumor Efficacy : In vivo studies using mice showed that MMS did not initiate skin tumors when applied alone but enhanced tumorigenesis when combined with other carcinogens. This indicates a complex interaction between methylating agents and tumor promoters .

Q & A

Q. What analytical techniques are recommended for detecting trace levels of (2,2-dimethoxycyclobutyl)methyl methanesulfonate in active pharmaceutical ingredients (APIs)?

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is widely used for its sensitivity and specificity. Key parameters include:

Q. What regulatory thresholds apply to genotoxic impurities like this compound in APIs?

The Threshold of Toxicological Concern (TTC) framework limits genotoxic impurities to 1.5 µg/day for lifetime exposure. For example, in emtricitabine synthesis, a total limit of 7.5 µg/g is enforced based on maximum daily dose calculations . Regulatory agencies (EMA, FDA) require rigorous validation of analytical methods to ensure compliance .

Advanced Research Questions

Q. How can matrix interference challenges be mitigated during trace analysis of methanesulfonate derivatives?

Advanced strategies include:

- Sample pretreatment : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate impurities from API matrices .

- Derivatization : Use of sodium thiosulfate or pentafluorothiophenol to enhance detectability, though these methods are labor-intensive .

- LC-MS/MS optimization : Employing multiple reaction monitoring (MRM) to improve selectivity and reduce false positives .

Q. What experimental parameters ensure robustness in validating analytical methods for methanesulfonate impurities?

Key validation criteria include:

- Precision : %RSD ≤ 5% for system precision (e.g., 3.82% for MMS, 5.12% for EMS) .

- Accuracy : Recovery rates of 80–120% across spiked concentrations .

- Ruggedness : Consistent results across different analysts and columns (e.g., %RSD < 5% in inter-laboratory studies) .

- Stability : Solutions stable for ≥5 hours at 10°C .

Q. How should researchers address discrepancies in impurity quantification between GC/MS and LC-MS/MS methods?

Discrepancies often arise from differences in sensitivity (e.g., GC/MS LOQ = 5 µg/g vs. LC-MS/MS LOQ = 0.4 µg/g) . Resolution strategies:

- Cross-validation : Use orthogonal methods for confirmation.

- Matrix-matched calibration : Correct for API-specific ion suppression/enhancement .

- Method harmonization : Align with pharmacopeial guidelines (e.g., European Pharmacopoeia) .

Methodological Recommendations

- For method development : Prioritize LC-MS/MS over GC due to superior sensitivity and reduced matrix effects .

- For risk assessment : Use in vitro bioassays (e.g., Ames test) alongside analytical data to confirm genotoxic potential .

- For regulatory compliance : Document method validation parameters per ICH Q3A/B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.